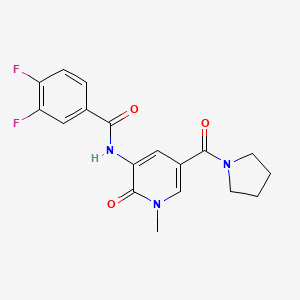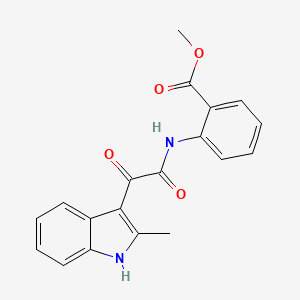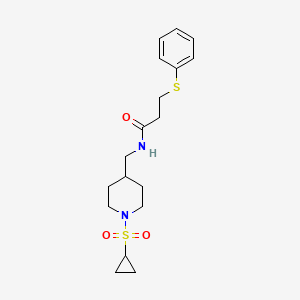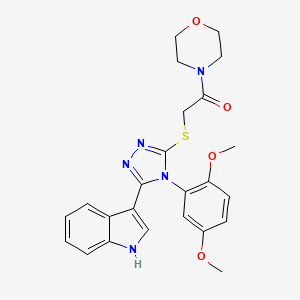![molecular formula C24H22N2O4 B2952372 2-cyclohexyl-8-methoxy-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 896851-24-4](/img/structure/B2952372.png)
2-cyclohexyl-8-methoxy-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyclohexyl-8-methoxy-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as CR8 and is a potent inhibitor of cyclin-dependent kinases (CDKs), which are enzymes that regulate the cell cycle.
Mecanismo De Acción
CR8 inhibits CDKs by binding to their active sites and preventing the phosphorylation of their substrates. This leads to the arrest of the cell cycle at the G1/S and G2/M checkpoints, which ultimately results in apoptosis. Additionally, CR8 has been shown to induce the expression of p21, a protein that inhibits CDKs and promotes cell cycle arrest.
Biochemical and Physiological Effects
CR8 has been found to exhibit several biochemical and physiological effects. In addition to its anti-cancer activity, CR8 has been shown to have anti-inflammatory properties. It reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibits the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation. CR8 has also been shown to have neuroprotective effects. It reduces the production of reactive oxygen species (ROS) and protects neurons from oxidative stress-induced damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CR8 has several advantages for lab experiments. It is a potent inhibitor of CDKs and exhibits anti-cancer activity against various types of cancers. Additionally, it has anti-inflammatory and neuroprotective properties. However, CR8 has some limitations. It has low solubility in water, which makes it difficult to administer in vivo. Furthermore, its synthesis method is complex and yields a low amount of the compound.
Direcciones Futuras
There are several future directions for the study of CR8. One area of research is the development of more efficient synthesis methods that yield higher amounts of the compound. Another area of research is the investigation of the potential therapeutic applications of CR8 in other diseases, such as neurodegenerative diseases and autoimmune disorders. Additionally, the combination of CR8 with other anti-cancer drugs could potentially enhance its anti-cancer activity and reduce the risk of drug resistance. Finally, the development of CR8 analogs with improved solubility and pharmacokinetic properties could lead to the development of more effective therapies.
Métodos De Síntesis
The synthesis of CR8 involves several steps, including the condensation of 2-aminobenzophenone with 2-cyclohexenone, followed by the cyclization of the resulting compound with malononitrile. The final step involves the methylation of the resulting compound with dimethyl sulfate. The yield of CR8 obtained from this synthesis method is approximately 30%.
Aplicaciones Científicas De Investigación
CR8 has been extensively studied for its potential therapeutic applications in cancer treatment. CDKs play a crucial role in regulating the cell cycle, and their overexpression is often observed in cancer cells. CR8 inhibits CDKs and thereby arrests the cell cycle, leading to apoptosis (programmed cell death) in cancer cells. Several studies have shown that CR8 exhibits potent anti-cancer activity against various types of cancers, including breast cancer, lung cancer, and leukemia.
Propiedades
IUPAC Name |
2-cyclohexyl-8-methoxy-3-phenylchromeno[2,3-d]pyrimidine-4,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4/c1-29-17-12-13-18-19(14-17)30-23-20(21(18)27)24(28)26(16-10-6-3-7-11-16)22(25-23)15-8-4-2-5-9-15/h3,6-7,10-15H,2,4-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFOGRLRMONQURX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C3=C(O2)N=C(N(C3=O)C4=CC=CC=C4)C5CCCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclohexyl-8-methoxy-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2952289.png)


![6-(aminomethyl)-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-8-carboxamide dihydrochloride](/img/structure/B2952295.png)
![4-[(4-chloroanilino)methylene]-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2952296.png)
![6-Bromo-2-(difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2952299.png)

![2-Phenyl-2,6-diazaspiro[3.3]heptane](/img/structure/B2952302.png)
![2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B2952303.png)

![N-[2-(4-fluorophenoxy)ethyl]-4-methylbenzamide](/img/structure/B2952306.png)

![(R)-3-benzyl-7-bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B2952311.png)
![1-(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2952312.png)